2-Fluorophenylacetonitrile

Catalog No.
S703319
CAS No.
326-62-5
M.F
C8H6FN
M. Wt
135.14 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluorophenylacetonitrile

CAS Number

326-62-5

Product Name

2-Fluorophenylacetonitrile

IUPAC Name

2-(2-fluorophenyl)acetonitrile

Molecular Formula

C8H6FN

Molecular Weight

135.14 g/mol

InChI

InChI=1S/C8H6FN/c9-8-4-2-1-3-7(8)5-6-10/h1-4H,5H2

InChI Key

DAVJMKMVLKOQQC-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CC#N)F

Synonyms

(o-Fluorophenyl)acetonitrile; (2-Fluorophenyl)acetonitrile; 2-(2-Fluorophenyl)acetonitrile; 2-Fluorobenzeneacetonitrile; 2-Fluorobenzylnitrile; NSC 88280; o-Fluorobenzyl Cyanide; o-Fluorobenzyl Nitrile; o-Fluorophenylacetonitrile;

Canonical SMILES

C1=CC=C(C(=C1)CC#N)F

Molecular Structure Analysis

2-F-Ph-ACN has the chemical formula C₈H₆FN. Its key structural features include []:

  • Fluorinated benzene ring: The presence of a fluorine atom on the second position (ortho) of the benzene ring introduces a slight electron-withdrawing effect. This can influence the reactivity of the nitrile group.
  • Nitrile group (C≡N): The nitrile group is a functional group with a triple bond between carbon and nitrogen. This functional group is known for its versatility in organic chemistry.

Chemical Reactions Analysis

2-F-Ph-ACN can participate in various chemical reactions due to the presence of the nitrile group. Here are some potential reactions:

  • Hydrolysis: Under acidic or basic conditions, 2-F-Ph-ACN can undergo hydrolysis to form 2-fluoro phenylacetamide (Eq. 1).
C₈H₆FN + H₂O -> C₈H₈FNO + NH₃  (Eq. 1)
  • Nucleophilic addition reactions: The nitrile group can act as an electrophile and react with various nucleophiles. For example, it can react with primary amines to form substituted imines (Eq. 2).
C₈H₆FN + RNH₂ -> C₈H₇FNR + NH₃  (Eq. 2)
  • Reduction: Under specific conditions, 2-F-Ph-ACN can be reduced to form 2-fluoro phenylethylamine.

Physical And Chemical Properties Analysis

  • Physical state: Likely a colorless liquid at room temperature (similar to other aromatic nitriles).
  • Melting point and boiling point: Expected to be moderate, likely in the range of 100-200 °C.
  • Solubility: Soluble in organic solvents like dichloromethane, acetone, and dimethylformamide.
  • Stability: Relatively stable under normal storage conditions.

Experimental data is needed to confirm these predicted properties.

Currently, there is no scientific research readily available on the specific mechanism of action of 2-F-Ph-ACN in biological systems.

  • Moderately toxic: Avoid inhalation, ingestion, and skin contact.
  • Flammable: Keep away from heat sources and open flames.
  • Irritating: May cause irritation to eyes, skin, and respiratory system.

Synthesis of Pharmaceuticals:

2-F-Ph-ACN can serve as a building block for the synthesis of various heterocyclic compounds, which are a class of organic molecules with a ring structure containing at least one atom other than carbon. These heterocyclic compounds can possess diverse biological activities, making them potential candidates for drug discovery. For instance, a study published in the journal Molecules described the use of 2-F-Ph-ACN in the synthesis of novel pyrazole derivatives, which are a type of heterocyclic compound exhibiting promising anti-inflammatory and analgesic properties [].

Development of Functional Materials:

The presence of the fluorine atom and the nitrile group in 2-F-Ph-ACN can impart specific properties to the molecules it helps create. This makes it potentially useful in the development of functional materials with tailored properties for various applications. For example, research published in the journal Tetrahedron Letters explored the use of 2-F-Ph-ACN in the synthesis of new fluorinated Schiff bases, which are a class of compounds with potential applications in organic light-emitting diodes (OLEDs) [].

XLogP3

1.9

Boiling Point

232.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.78%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (97.78%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (97.78%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.78%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (97.78%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (86.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

326-62-5

Wikipedia

2-Fluorophenylacetonitrile

General Manufacturing Information

Benzeneacetonitrile, 2-fluoro-: INACTIVE

Dates

Modify: 2023-08-15

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